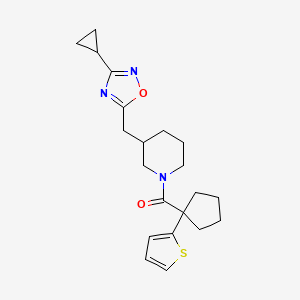
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C21H27N3O2S and its molecular weight is 385.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds with a similar 1,2,4-oxadiazole ring structure have been found to interact with various targets, including human carbonic anhydrase isoforms , peroxisome proliferator-activated receptor αr/δ (PPARα/δ) , and Sirtuin 2 .
Mode of Action
Similar compounds have been shown to inhibit or activate their targets, leading to various downstream effects .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cancer therapy , age-related diseases , antimicrobials , and more .
Pharmacokinetics
The physicochemical properties of similar compounds suggest that they may have favorable pharmacokinetic profiles .
Result of Action
Similar compounds have been found to have various therapeutic effects, including the treatment of duchenne muscular dystrophy , hypertension , Parkinson’s disease , and more .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
生物活性
The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a novel synthetic derivative featuring a 1,2,4-oxadiazole moiety, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of the compound is C18H24N4O, with a molecular weight of approximately 316.41 g/mol. The structure includes a piperidine ring linked to a cyclopropyl-oxadiazole and a thiophenyl-cyclopentyl group, which may influence its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. For instance, compounds similar to the one have demonstrated significant in vitro activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. In one study, a related oxadiazole derivative showed an IC50 value of approximately 92.4 µM across multiple cancer types including lung and breast cancer cell lines .
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 50 |
| CaCo-2 | 45 |
| A549 (Lung) | 60 |
| MCF7 (Breast) | 70 |
The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, they may act as agonists or antagonists for specific receptors involved in tumor growth regulation. Notably, some derivatives have shown selective agonist properties against protein-tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and cancer metabolism .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole compounds are being investigated for their antimicrobial effects. A comparative analysis indicated that certain oxadiazoles exhibited enhanced antimicrobial activity against various bacterial strains when compared to standard antibiotics like ciprofloxacin . This suggests potential applications in treating infections caused by resistant bacterial strains.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of oxadiazole derivatives:
- Study on Cytotoxicity : A study assessed the cytotoxic effects of several oxadiazole derivatives on L929 mouse fibroblast cells. The most effective compound led to a significant reduction in cell viability at concentrations above 100 µM after 48 hours .
- In Vivo Efficacy : Another investigation into a related compound demonstrated notable tumor regression in xenograft models when administered at specific dosages, further supporting the potential therapeutic applications of these compounds in oncology .
特性
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c25-20(21(9-1-2-10-21)17-6-4-12-27-17)24-11-3-5-15(14-24)13-18-22-19(23-26-18)16-7-8-16/h4,6,12,15-16H,1-3,5,7-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJIUEZCLFYZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














